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Compound of Interest

Compound Name: 4-Bromo-1-butanol

Cat. No.: B1194514 Get Quote

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical tool

for the structural elucidation of organic molecules. The chemical environment of each proton

within a molecule generates a unique signal in the NMR spectrum, characterized by its

chemical shift (δ), integration, and splitting pattern (multiplicity). This guide provides a

comprehensive analysis of the ¹H NMR spectrum of 4-bromo-1-butanol and presents a

comparative study with related small molecules to aid researchers, scientists, and drug

development professionals in their structural characterization efforts.

Quantitative ¹H NMR Data Comparison
The following table summarizes the key ¹H NMR spectral data for 4-bromo-1-butanol and

three comparable molecules: 1-butanol, 1,4-dibromobutane, and 1-chlorobutanol. All data is

referenced to tetramethylsilane (TMS) at 0.00 ppm and was recorded in deuterated chloroform

(CDCl₃).
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Compound Structure
Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity Integration

4-Bromo-1-

butanol

Br-(CH₂)a-

(CH₂)b-

(CH₂)c-CH₂d-

OH

a (α to Br) 3.46 Triplet (t) 2H

b (β to Br) 1.94-2.01 Multiplet (m) 2H

c (γ to Br) 1.69-1.76 Multiplet (m) 2H

d (α to OH) 3.70 Triplet (t) 2H

1-Butanol
CH₃-CH₂-

CH₂-CH₂-OH

Methylene (α

to OH)
3.64 Triplet (t) 2H

Methylene (β

to OH)
1.54 Multiplet (m) 2H

Methylene (γ

to OH)
1.40 Multiplet (m) 2H

Methyl 0.92 Triplet (t) 3H

1,4-

Dibromobuta

ne

Br-CH₂-CH₂-

CH₂-CH₂-Br

Methylene (α

to Br)
3.44 Multiplet (m) 4H

Methylene (β

to Br)
2.00 Multiplet (m) 4H

1-

Chlorobutano

l

Cl-(CH₂)a-

(CH₂)b-

(CH₂)c-CH₂d-

OH

a (α to Cl) 3.58 Triplet (t) 2H

b (β to Cl) 1.85 Multiplet (m) 2H

c (γ to Cl) 1.75 Multiplet (m) 2H

d (α to OH) 3.71 Triplet (t) 2H
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Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

Accurately weigh 5-25 mg of the analyte.

Dissolve the sample in 0.6-0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small

vial.[1]

To ensure the removal of any particulate matter, which can degrade spectral quality, filter the

solution through a pipette packed with a small cotton or glass wool plug directly into a 5 mm

NMR tube.[2]

The final solution depth in the NMR tube should be at least 4.5 cm to ensure it is within the

instrument's detection coil.

2. NMR Instrument Parameters:

Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

The instrument performs a deuterium lock on the solvent to stabilize the magnetic field.

The magnetic field is shimmed to achieve maximum homogeneity, resulting in sharp and

symmetrical peaks.

Standard acquisition parameters for ¹H NMR include a 90° pulse angle and a sufficient

number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing:

The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier

transform.

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

A baseline correction is applied to produce a flat baseline.
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The chemical shifts are calibrated relative to an internal standard, typically TMS (δ = 0.00

ppm).

The area under each signal is integrated to determine the relative ratio of protons.

Visualizing Signal Assignments in 4-Bromo-1-
butanol
The following diagram illustrates the correlation between the chemical structure of 4-bromo-1-
butanol and its corresponding signals in the ¹H NMR spectrum.

Caption: Correlation of ¹H NMR signals to protons in 4-bromo-1-butanol.

Comparative Analysis and Interpretation
The ¹H NMR spectrum of 4-bromo-1-butanol displays four distinct signals, each integrating to

two protons. The signals for the protons alpha to the electronegative bromine and oxygen

atoms (protons 'a' and 'd') are shifted downfield due to deshielding effects. The protons on the

central methylene groups ('b' and 'c') are in a more shielded environment and thus appear at a

higher field (lower ppm).

Comparison with 1-Butanol: Replacing a terminal proton with a bromine atom significantly

deshields the protons on the adjacent carbon. This is evident from the downfield shift of the

signal for the protons at the 4-position from a component of the higher-field multiplets in 1-

butanol to 3.46 ppm in 4-bromo-1-butanol.

Comparison with 1,4-Dibromobutane: The symmetrical nature of 1,4-dibromobutane results

in only two signals in its ¹H NMR spectrum, representing the alpha and beta protons relative

to the bromine atoms.

Comparison with 1-Chlorobutanol: Chlorine is more electronegative than bromine, leading to

a greater deshielding effect. This is observed in the further downfield shift of the protons

alpha to the halogen in 1-chlorobutanol (3.58 ppm) compared to 4-bromo-1-butanol (3.46

ppm).

This comparative analysis demonstrates the predictable effects of substituent electronegativity

and molecular symmetry on ¹H NMR spectra, providing a solid framework for the structural
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interpretation of small organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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